2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Overview
Description
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a synthetic organic compound with the molecular formula C12H12ClNO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Indole derivatives, which include 2-chloro-1-(2,6-dimethyl-1h-indol-3-yl)ethanone, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone typically involves the reaction of 2,6-dimethylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can undergo oxidation to form corresponding oxindole derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-1-(2,6-dimethyl-1H-indol-3-yl)ethanone.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanol.
Scientific Research Applications
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
- 1-(2,6-dimethyl-1H-indol-3-yl)ethanone
- 2-chloro-1-(1H-indol-3-yl)ethanone
Uniqueness
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone is unique due to the presence of both chlorine and dimethyl substituents on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-10(5-7)14-8(2)12(9)11(15)6-13/h3-5,14H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLUIXUUHFNSSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324693 | |
Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822479 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
842971-79-3 | |
Record name | 2-chloro-1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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